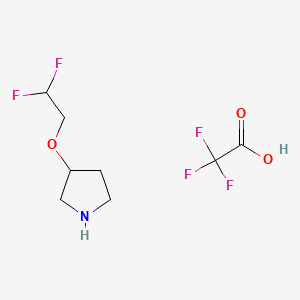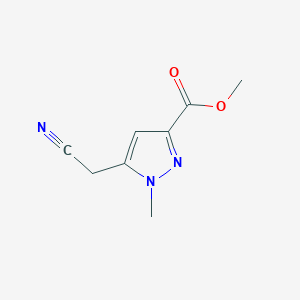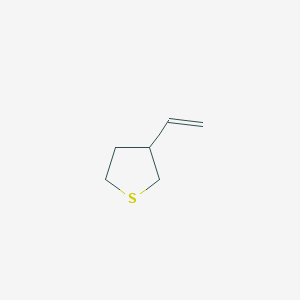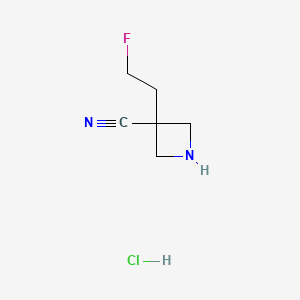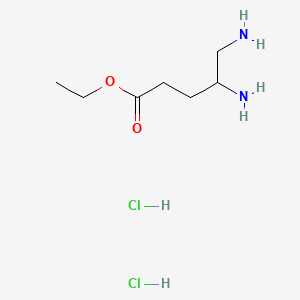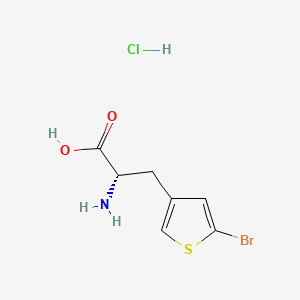
Methyl 4-amino-7-bromoisochroman-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-7-bromoisochroman-4-carboxylate: is a chemical compound with the molecular formula C11H12BrNO3 and a molecular weight of 286.13 g/mol . This compound is part of the isochroman family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-7-bromoisochroman-4-carboxylate typically involves the bromination of isochroman derivatives followed by amination and esterification reactions. The general synthetic route can be summarized as follows:
Bromination: Isochroman is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated isochroman is then reacted with ammonia or an amine to introduce the amino group.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-7-bromoisochroman-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Hydroxy, cyano, or thiol derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-amino-7-bromoisochroman-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-7-bromoisochroman-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to disease processes.
Comparación Con Compuestos Similares
Methyl 4-amino-7-bromoisochroman-4-carboxylate can be compared with other similar compounds, such as:
Methyl 4-aminoisochroman-4-carboxylate: Lacks the bromine atom, which may result in different biological activities.
Methyl 4-bromoisochroman-4-carboxylate: Lacks the amino group, affecting its reactivity and applications.
Methyl 7-bromoisochroman-4-carboxylate: Lacks the amino group, which may influence its chemical properties and uses.
The presence of both amino and bromine groups in this compound makes it unique and versatile for various applications.
Propiedades
Fórmula molecular |
C11H12BrNO3 |
|---|---|
Peso molecular |
286.12 g/mol |
Nombre IUPAC |
methyl 4-amino-7-bromo-1,3-dihydroisochromene-4-carboxylate |
InChI |
InChI=1S/C11H12BrNO3/c1-15-10(14)11(13)6-16-5-7-4-8(12)2-3-9(7)11/h2-4H,5-6,13H2,1H3 |
Clave InChI |
FJVKEZOEZWVURJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(COCC2=C1C=CC(=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



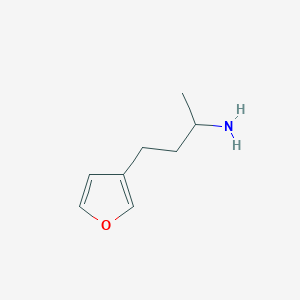
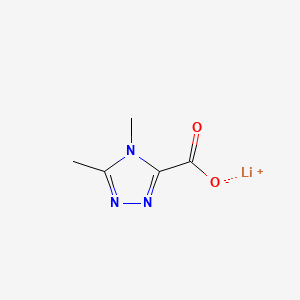
![[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine](/img/structure/B13588680.png)
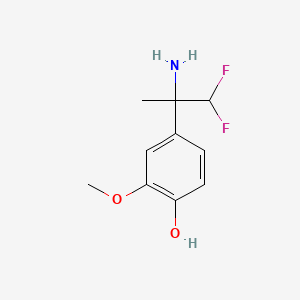
![Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-](/img/structure/B13588690.png)
